molecular formula C14H16FN3O B11857545 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11857545
M. Wt: 261.29 g/mol
InChI Key: KTTASEINPOERAQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which is known to impart distinct biological activities. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert intermediates into the final product.

    Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific spirocyclic structure and the presence of a fluorophenyl group. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C14H16FN3O/c1-18-13(19)12(10-2-4-11(15)5-3-10)17-14(18)6-8-16-9-7-14/h2-5,16H,6-9H2,1H3

InChI Key

KTTASEINPOERAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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